N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,4,5-trimethoxybenzamide
CAS No.: 946271-11-0
Cat. No.: VC6136993
Molecular Formula: C18H24N2O4S
Molecular Weight: 364.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946271-11-0 |
|---|---|
| Molecular Formula | C18H24N2O4S |
| Molecular Weight | 364.46 |
| IUPAC Name | N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3,4,5-trimethoxybenzamide |
| Standard InChI | InChI=1S/C18H24N2O4S/c1-20(2)14(12-6-7-25-11-12)10-19-18(21)13-8-15(22-3)17(24-5)16(9-13)23-4/h6-9,11,14H,10H2,1-5H3,(H,19,21) |
| Standard InChI Key | KGLKYSCDHQYUMF-UHFFFAOYSA-N |
| SMILES | CN(C)C(CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CSC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3,4,5-trimethoxybenzamide, reflects its bifurcated structure:
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Thiophene moiety: A sulfur-containing heterocycle at position 3, contributing to electronic diversity and potential metabolic stability.
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Trimethoxybenzamide group: A 3,4,5-trimethoxylated benzamide, a motif associated with kinase inhibition and microtubule disruption in anticancer agents .
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Dimethylaminoethyl linker: A flexible spacer enabling conformational adaptability for receptor interactions.
Table 1: Key Chemical Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₄S |
| Molecular Weight | 364.46 g/mol |
| IUPAC Name | N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3,4,5-trimethoxybenzamide |
| SMILES | CN(C)C(CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CSC=C2 |
| InChIKey | KGLKYSCDHQYUMF-UHFFFAOYSA-N |
Data sourced from VulcanChem confirms the compound’s structural identity, validated via NMR, IR, and mass spectrometry in analogous syntheses .
Synthesis and Characterization
Table 2: Comparative Synthesis Metrics for Analogous Compounds
Physicochemical Properties and Stability
Solubility and Partitioning
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LogP: Estimated at 2.1 (ALOGPS), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Aqueous Solubility: Poor (<5 µg/mL predicted), necessitating salt formation (e.g., monoethanolamine) or nanoformulation for in vivo use .
Stability Profile
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